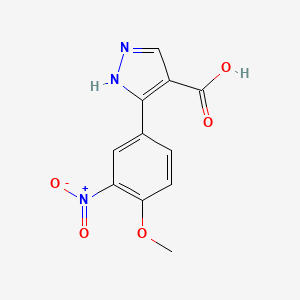

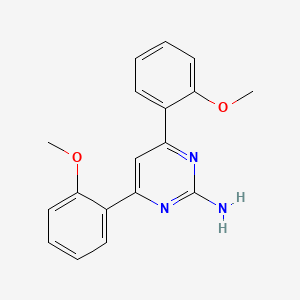

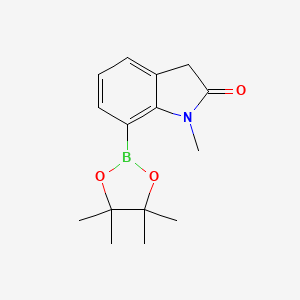

![molecular formula C11H11NO2 B6337039 5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one CAS No. 1007455-35-7](/img/structure/B6337039.png)

5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of spirocyclic compounds, such as 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one, is a significant area of research in organic chemistry . Stereoselective synthesis approaches have been developed for spirocyclic oxindoles with spiro-3- to 8-membered rings . Recent strategies in the synthesis of spiroindole and spirooxindole scaffolds have also been reported .Molecular Structure Analysis

The molecular structure of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can be analyzed using its InChI code and key . The InChI code is 1S/C11H13NO/c1-13-9-4-2-3-8-10 (9)11 (5-6-11)7-12-8/h2-4,12H,5-7H2,1H3 and the InChI key is MYUFPLMFHJOOLV-UHFFFAOYSA-N . Further analysis can be done using tools like ChemSpider .Chemical Reactions Analysis

The chemical reactions involving 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can be analyzed based on the types of chemical reactions and the stereochemistry involved . Sigmatropic rearrangements, including hydride shifts and Cope, Claisen, and Wittig rearrangements, can be considered .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can be analyzed based on its molecular weight, purity, and physical form . The compound is a white to yellow solid .Scientific Research Applications

Synthesis and Chemical Reactions

- 5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one and related compounds are used in the highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones, showcasing the potential in catalyst-free cyclopropanation reactions (Maurya et al., 2014).

- These compounds are also involved in rearrangement reactions of amino-dihydrofuroisoquinolines with dibromoalkanes, leading to significant bronchodilator activity in certain products (Okuda et al., 2012).

Detection and Sensing Applications

- This compound derivatives are used in chemical sensing, specifically for the detection of Al3+ ions, highlighting their potential as chemosensors (Dhara et al., 2014).

Photoreactive and Photochromic Properties

- The spirooxazine derivatives, including those with 5'-methoxyspiro moieties, exhibit interesting photochromic properties and are studied for their solvation effects and thermal reversion kinetics in various solvents (Gaeva et al., 2005).

Catalytic and Cyclization Properties

- These compounds are used in titanium-catalyzed stereoselective synthesis processes, demonstrating their utility in creating complex molecular structures like spirooxindole oxazolines (Badillo et al., 2011).

- They are also pivotal in synthesizing spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones, which show potential as inhibitors of the MDM2-p53 interaction, an important target in cancer therapy (Giofrè et al., 2016).

Potential in Organic Synthesis and Drug Design

- In organic synthesis, these spiro compounds are used to create novel structures with potential therapeutic applications, such as their use in synthesizing functionalized spiroindolines via palladium-catalyzed methine C-H arylation (Saget et al., 2013).

- They also serve as precursors in the synthesis of illudin analogs, displaying significant antiproliferative activity against certain cancer cells (Bose et al., 2006).

Safety and Hazards

properties

IUPAC Name |

6-methoxyspiro[2H-isoindole-3,1'-cyclopropane]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)10(13)12-11(9)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUXTTUPUBRZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)

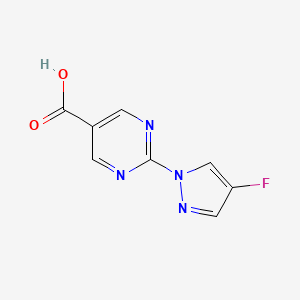

![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)

![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)